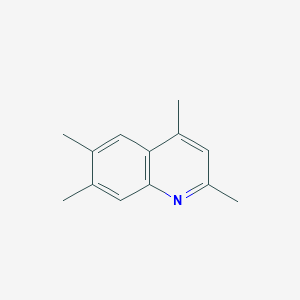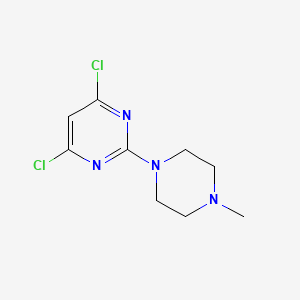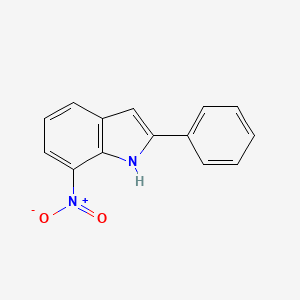
7-nitro-2-phenyl-1H-Indole
Overview
Description
7-nitro-2-phenyl-1H-Indole: is a synthetic organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds found in many natural products and pharmaceuticals. The presence of a nitro group at the 7th position and a phenyl group at the 2nd position of the indole ring imparts unique chemical and biological properties to this compound.
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 7-nitro-2-phenyl-1h-indole, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that influences a variety of biological activities . The interaction of this compound with its targets could result in changes that contribute to its biological effects.
Biochemical Pathways
It is known that indole derivatives can influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathway alterations would depend on the specific biological activity being influenced.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it is likely that this compound could have diverse effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Larock Indole Synthesis: This method involves the palladium-catalyzed cyclization of 2-iodoaniline with internal alkynes.
Fischer Indole Synthesis: This classical method involves the acid-catalyzed rearrangement of phenylhydrazones derived from ketones or aldehydes.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Substitution: Electrophilic substitution reactions can occur at the indole ring, especially at the 3rd position.
Major Products:
Oxidized Derivatives: Products formed from oxidation reactions include nitroso and nitro derivatives.
Amino Derivatives: Reduction of the nitro group yields amino derivatives, which can further undergo various functionalization reactions.
Substituted Indoles: Electrophilic substitution reactions yield a variety of substituted indole derivatives with potential biological activities.
Scientific Research Applications
Chemistry:
Synthetic Intermediates: 7-nitro-2-phenyl-1H-Indole serves as a valuable intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biological Probes: The compound is used as a fluorescent probe in biological studies to investigate cellular processes and molecular interactions.
Medicine:
Drug Development: Derivatives of this compound are explored for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry:
Comparison with Similar Compounds
2-phenyl-1H-Indole: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
7-amino-2-phenyl-1H-Indole: The amino group at the 7th position imparts different electronic properties and reactivity compared to the nitro group.
7-bromo-2-phenyl-1H-Indole: The presence of a bromine atom affects the compound’s reactivity in substitution reactions.
Uniqueness:
Chemical Reactivity: The presence of both the nitro and phenyl groups in 7-nitro-2-phenyl-1H-Indole provides unique reactivity patterns, making it a versatile intermediate in organic synthesis.
Biological Activity: The compound’s distinct structure allows it to interact with specific biological targets, offering potential therapeutic benefits.
Properties
IUPAC Name |
7-nitro-2-phenyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c17-16(18)13-8-4-7-11-9-12(15-14(11)13)10-5-2-1-3-6-10/h1-9,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQFKMEVQELHDEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(N2)C(=CC=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10493121 | |
| Record name | 7-Nitro-2-phenyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10493121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64890-06-8 | |
| Record name | 7-Nitro-2-phenyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10493121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


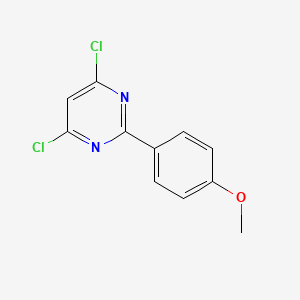

![N-[3-(Trimethylsilyl)-2-propynyl]phthalimide](/img/structure/B1625684.png)
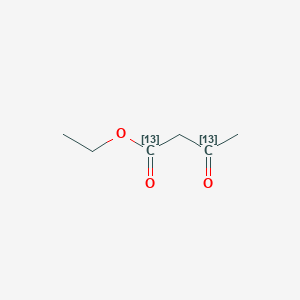
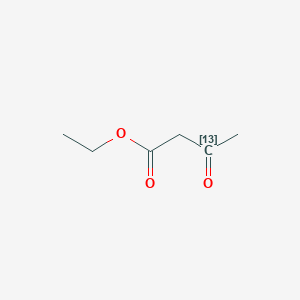
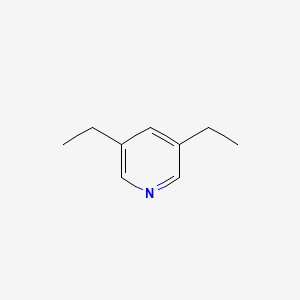
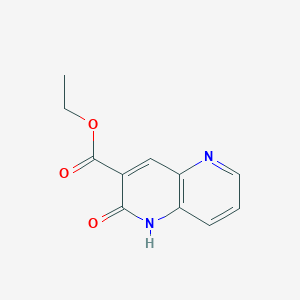
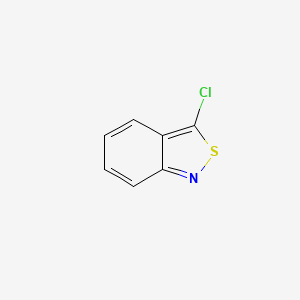
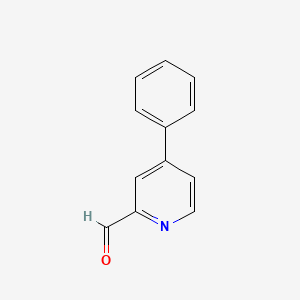
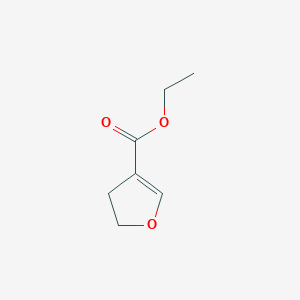
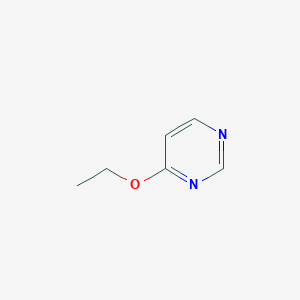
![7-Methyl-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B1625701.png)
